molecular formula C6H9N3O2 B075602 1,3,5-Trimethyl-4-nitro-1H-pyrazole CAS No. 1125-30-0

1,3,5-Trimethyl-4-nitro-1H-pyrazole

Cat. No. B075602
CAS RN: 1125-30-0
M. Wt: 155.15 g/mol
InChI Key: YSZYFGMARJFMJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with nitro and methyl substituents, often involves the reaction of hydrazones with nitroolefins. Such reactions are mediated by strong bases and exhibit regioselectivity, leading to the formation of tri- or tetrasubstituted pyrazoles (Deng & Mani, 2008; Deng & Mani, 2008). Additionally, trimeric silver(I) pyrazolates have been synthesized from similar precursors, demonstrating the flexibility in functionalizing the pyrazole core (Rasika Dias & Diyabalanage, 2006).

Molecular Structure Analysis

Studies on the molecular structure of pyrazole derivatives, including 1,3,5-Trimethyl-4-nitro-1H-pyrazole, have utilized techniques such as X-ray diffraction, IR, and NMR spectroscopy. These studies reveal details about the crystalline structure, molecular geometry, vibrational frequencies, and chemical shifts, providing insights into the electronic and steric effects of substituents on the pyrazole ring (Evecen et al., 2016; Fletcher et al., 1997).

Chemical Reactions and Properties

1,3,5-Trimethyl-4-nitro-1H-pyrazole participates in various chemical reactions, reflecting its reactivity and potential for further functionalization. The presence of nitro and methyl groups influences its chemical behavior, making it a versatile intermediate for the synthesis of more complex molecules. The regioselective introduction of functional groups into the pyrazole ring is a key aspect of its chemistry, enabling the synthesis of a wide range of derivatives with diverse properties (Dalinger et al., 2016).

Physical Properties Analysis

The physical properties of 1,3,5-Trimethyl-4-nitro-1H-pyrazole, such as melting point, solubility, and density, are crucial for its handling and application in various chemical processes. These properties are influenced by its molecular structure and the nature of its substituents. Studies have shown that pyrazole derivatives exhibit a range of physical properties, which can be tailored through careful selection of substituents (Rai et al., 2008).

Chemical Properties Analysis

The chemical properties of 1,3,5-Trimethyl-4-nitro-1H-pyrazole, such as acidity, basicity, and reactivity towards various reagents, are defined by its functional groups. The nitro group, in particular, imparts unique electronic characteristics, affecting the compound's reactivity and interactions with nucleophiles and electrophiles. These properties are fundamental for its application in synthesis and material science (Dalinger et al., 2015).

Scientific Research Applications

  • NMR Studies and Crystal Structures : Fletcher et al. (1997) conducted variable temperature NMR studies on 3,5-disubstituted and 1,3,5-trisubstituted-4-nitrosopyrazoles, which are closely related to 1,3,5-Trimethyl-4-nitro-1H-pyrazole. They identified individual rotational isomers and calculated rotational energy barriers, contributing to an understanding of the molecule's behavior in both solution and solid state (Fletcher et al., 1997).

  • Synthesis of Trimeric Silver(I) Pyrazolates : Dias and Diyabalanage (2006) synthesized trimeric Ag(I) adducts of pyrazoles, including derivatives similar to 1,3,5-Trimethyl-4-nitro-1H-pyrazole. These were characterized by X-ray crystallography and spectroscopic methods, offering insights into the structural properties of such compounds (Dias & Diyabalanage, 2006).

  • Regioselective C-H Activation : Iaroshenko et al. (2014) developed a regioselective approach for functionalizing the pyrazole scaffold, including 5-aryl-4-nitro-1H-pyrazoles. This method is useful for modifications of pyrazoles, potentially including 1,3,5-Trimethyl-4-nitro-1H-pyrazole (Iaroshenko et al., 2014).

  • Energetic Density Materials Studies : Ravi et al. (2010) studied 3,4,5-trinitro-1H-pyrazoles, focusing on their geometric and electronic structures, which are pertinent to understanding similar compounds like 1,3,5-Trimethyl-4-nitro-1H-pyrazole. These studies include band gap, thermodynamic properties, and detonation properties (Ravi et al., 2010).

  • Design of High-Energy Energetic Compounds : Dalinger et al. (2015) designed a family of energetic compounds, including nitropyrazoles with high-energy dense oxidizers. Their research can provide insights into the energetic properties of similar compounds like 1,3,5-Trimethyl-4-nitro-1H-pyrazole (Dalinger et al., 2015).

  • Synthesis and Reactivity in Pharmaceutical Applications : Volkova et al. (2021) explored the interaction of 3,5-substituted 4-nitroso-1H-pyrazoles with diene hydrocarbons, relevant to pharmaceutical industry applications. This research could be applicable to the reactivity and synthesis of related compounds (Volkova et al., 2021).

Safety And Hazards

The safety information for “1,3,5-Trimethyl-4-nitro-1H-pyrazole” indicates that it has a GHS07 pictogram and a signal word of "Warning" . For more detailed safety and hazard information, please refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1,3,5-trimethyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-6(9(10)11)5(2)8(3)7-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZYFGMARJFMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150072
Record name Pyrazole, 4-nitro-1,3,5-trimethyl-
Source EPA DSSTox
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trimethyl-4-nitro-1H-pyrazole

CAS RN

1125-30-0
Record name 1,3,5-Trimethyl-4-nitro-1H-pyrazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 4-nitro-1,3,5-trimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 4-nitro-1,3,5-trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-NITRO-1,3,5-TRIMETHYL-1H-PYRAZOLE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The pyrazole from (a) above (3.1 g; 0.028, moles) was dissolved in cold sulfuric acid (15 mL), cooled to 0° C., and then treated with fuming nitric acid (12 mL). The acidic solution was heated on a steam bath for 2 hours, cooled to room temperature, and poured over ice. The solution was made basic (pH=12) and the precipitate was collected by filtration and washed with water. Yield: 2.3 g (53%), white solid. 1H NMR (CDCl3) δ3.7 (s, 3H), 2.6 (s, 3H), 2.5 (s, 3H) ppm.
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Obulesu, V Murugesh, B Harish… - The Journal of organic …, 2018 - ACS Publications
A base-mediated tandem aza-Michael addition–vinylogous nitroaldol condensation has been described between 3,5-dialkyl 4-nitropyrazoles and alkynyl ketones/aldehydes. This …
Number of citations: 26 pubs.acs.org

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